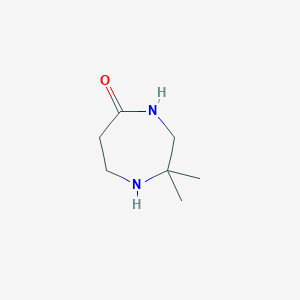
2,2-Dimethyl-1,4-diazepan-5-one
Descripción general
Descripción
2,2-Dimethyl-1,4-diazepan-5-one, also known as DMDO, is a cyclic organic compound that has been widely studied for its potential applications in various fields of scientific research. DMDO is a versatile compound that can be synthesized using different methods, and its unique chemical structure has led to its use in a variety of research applications. In
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1,4-diazepan-5-one is complex and varies depending on the specific application. In general, 2,2-Dimethyl-1,4-diazepan-5-one acts as an oxidizing agent, transferring oxygen atoms to organic compounds to form new products. The exact mechanism of this reaction depends on the nature of the organic compound being oxidized and the reaction conditions.
Efectos Bioquímicos Y Fisiológicos
2,2-Dimethyl-1,4-diazepan-5-one has been shown to have a low toxicity profile and is generally considered to be safe for use in laboratory experiments. However, it is important to note that the biochemical and physiological effects of 2,2-Dimethyl-1,4-diazepan-5-one have not been extensively studied, and more research is needed to fully understand its potential effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2-Dimethyl-1,4-diazepan-5-one in laboratory experiments is its versatility. 2,2-Dimethyl-1,4-diazepan-5-one can be used in a variety of reactions and synthesis methods, making it a useful tool for researchers in various fields. Additionally, 2,2-Dimethyl-1,4-diazepan-5-one is relatively easy to synthesize and has a high purity, making it a reliable reagent for laboratory experiments. However, one limitation of using 2,2-Dimethyl-1,4-diazepan-5-one is its potential toxicity. While 2,2-Dimethyl-1,4-diazepan-5-one is generally considered to be safe for use in laboratory experiments, researchers should take appropriate precautions when handling the compound.
Direcciones Futuras
There are several future directions for research on 2,2-Dimethyl-1,4-diazepan-5-one. One area of interest is the development of new synthesis methods for 2,2-Dimethyl-1,4-diazepan-5-one that are more efficient and environmentally friendly. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2,2-Dimethyl-1,4-diazepan-5-one, particularly in living organisms. Finally, 2,2-Dimethyl-1,4-diazepan-5-one has potential applications in the development of new pharmaceuticals and biologically active compounds, and further research in this area could lead to the discovery of new drugs and treatments.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1,4-diazepan-5-one has been studied extensively for its potential applications in various fields of scientific research. It has been found to be a useful reagent for the oxidation of various organic compounds, including alkenes, alcohols, and sulfides. 2,2-Dimethyl-1,4-diazepan-5-one has also been used as a precursor for the synthesis of various compounds, including polyamides, polyurethanes, and cyclic imides. Additionally, 2,2-Dimethyl-1,4-diazepan-5-one has been studied for its potential use in the synthesis of biologically active compounds, including natural products and pharmaceuticals.
Propiedades
IUPAC Name |
2,2-dimethyl-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(2)5-8-6(10)3-4-9-7/h9H,3-5H2,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGYSCXSBLJZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,4-diazepan-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




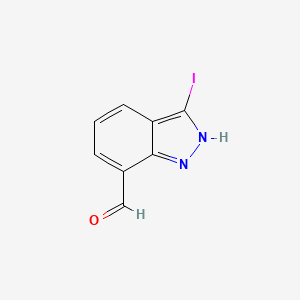
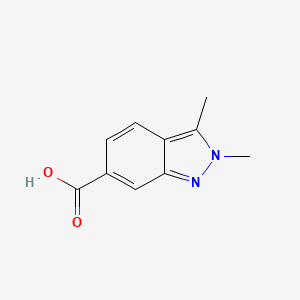
![1-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407236.png)
![2-Bromo-6-chloropyrazolo[1,5-A]pyridine](/img/structure/B1407237.png)
![9-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407239.png)

![4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1407243.png)
![Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1407246.png)
![2-(Boc-amino)-5-aza-spiro[3.4]octane](/img/structure/B1407247.png)
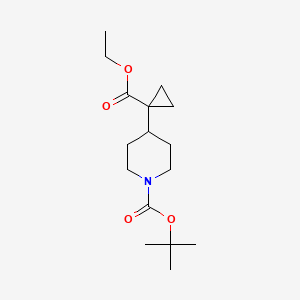
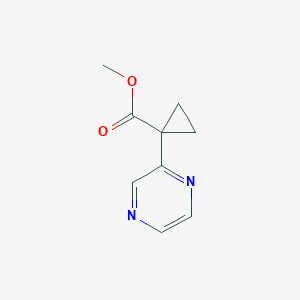
![Methyl 5-amino-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1407253.png)
